2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride
Description
2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is a piperidine-derived compound featuring a brominated and methoxylated aromatic ether moiety. The molecular structure includes a 2-bromo-4-methoxyphenyl group linked via an ether bond to a piperidinylmethyl scaffold, with a hydrochloride salt enhancing solubility. Analytical characterization would involve mass spectrometry (MS), elemental analysis (CHN), and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
4-[(2-bromo-4-methoxyphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-16-11-2-3-13(12(14)8-11)17-9-10-4-6-15-7-5-10;/h2-3,8,10,15H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHCCJQBXZJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Bromo-4-methoxyphenyl Intermediate
The first critical step is obtaining the 2-bromo-4-methoxyphenyl moiety, which serves as the aromatic core for further functionalization.
- A patented process describes the synthesis of 4-bromo-2-methoxybenzaldehyde , a closely related intermediate, by metal-halogen exchange and formylation starting from 1,4-dibromo-2-fluorobenzene. This involves:
- Reacting 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) at 0–5°C.
- Formylation with a formyl source (e.g., DMF or similar) at 0°C to introduce the aldehyde group.
- Crystallization and purification steps including solvent exchanges with methanol and isopropyl alcohol to yield the 4-bromo-2-methoxybenzaldehyde intermediate.
This method ensures high purity and yield of the brominated methoxyphenyl intermediate, which can be further reduced or modified to introduce the ether linkage required for the target compound.
Preparation of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl Ether
The key step to form the ether linkage between the 2-bromo-4-methoxyphenyl group and the 4-piperidinylmethyl moiety typically involves nucleophilic substitution or Williamson ether synthesis:
Williamson Ether Synthesis Approach :
- The 2-bromo-4-methoxyphenyl derivative bearing a suitable leaving group (such as a halide or tosylate) at the position intended for ether formation is reacted with 4-piperidinylmethanol or its equivalent.
- Under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile, the nucleophilic oxygen of the piperidinylmethanol attacks the electrophilic carbon on the aromatic ring, displacing the leaving group and forming the ether bond.
Alternatively, direct alkylation of 2-bromo-4-methoxyphenol with 4-piperidinylmethyl halide under basic conditions can be employed to form the ether linkage.
The reaction conditions are optimized to avoid side reactions such as multiple substitutions or dehalogenation.
Formation of the Hydrochloride Salt
After the ether linkage is formed, the free base form of the compound is converted into its hydrochloride salt to improve stability, solubility, and handling:
- The crude ether product is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Hydrogen chloride gas or a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol) is bubbled or added dropwise.
- The hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.
Purification and Characterization
- The final compound is purified by recrystallization or chromatographic techniques to achieve high purity.
- Characterization is performed by NMR (both ^1H and ^13C), mass spectrometry (ESI-MS), and melting point analysis to confirm the structure and purity.
Data Table: Summary of Key Preparation Steps
Research Findings and Notes
- The metal-halogen exchange and formylation method is well-documented for producing brominated methoxybenzaldehyde derivatives with high selectivity and yield, critical for the subsequent etherification step.
- Ether formation via nucleophilic substitution is a classical and reliable method for attaching piperidinylmethyl groups to aromatic rings, with reaction conditions carefully controlled to minimize side reactions.
- The hydrochloride salt form enhances the compound’s pharmaceutical properties, a common practice in medicinal chemistry for amine-containing compounds.
- While direct literature on the exact compound "2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride" is limited, the synthetic routes are inferred and adapted from closely related brominated methoxyphenyl derivatives and piperidinyl ether syntheses documented in patents and industrial chemistry sources.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (potassium carbonate, sodium hydroxide).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted phenyl ethers.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Alcohols, amines.
Scientific Research Applications
Pharmacological Effects
Research indicates several pharmacological effects associated with 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride:
- Neuropharmacological Effects : The compound has shown promise in modulating dopaminergic pathways, suggesting potential applications in mood disorders and psychotic conditions. Changes in electroencephalogram (EEG) patterns have been observed, indicating psychoactive properties.
- Anticancer Activity : Preliminary studies demonstrate cytotoxic effects against certain cancer cell lines. For instance, similar compounds have shown selective toxicity towards MLL leukemia cells with an IC50 value of approximately 0.5 μM.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various bacterial strains, indicating potential for treating bacterial infections.
Case Study 1: Neuropharmacological Investigation
A study investigated the effects of the compound on dopaminergic signaling pathways. The results indicated significant alterations in dopamine receptor activity, correlating with observed changes in behavior and EEG patterns in animal models.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the cytotoxicity of the compound. Results showed an IC50 value of approximately 0.5 μM against MLL-AF9 cells, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MLL-AF9 | 0.5 | 10 |
| HM-2 | 5 | - |
Case Study 3: Antimicrobial Efficacy
Research into the antimicrobial properties revealed that analogs of this compound exhibited effective inhibition against various bacterial strains, comparable to standard antibiotics like norfloxacin.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Chloro-5-methylphenyl 4-piperidinylmethyl ether (CAS 883517-49-5)
- Molecular Formula: C₁₃H₁₈ClNO
- Key Differences : Replaces bromine with chlorine and methoxy with methyl.
- Impact: Chlorine’s lower molecular weight and electronegativity reduce lipophilicity (logP) compared to bromine.
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride (CAS 1219982-85-0)
- Molecular Formula: C₁₆H₂₃BrClNO
- Key Differences : Ethyl linker instead of methyl; 2-isopropyl substituent on the phenyl ring.
- Impact : The ethyl group increases molecular flexibility, possibly affecting conformational stability. The bulky isopropyl group enhances lipophilicity but may reduce solubility and membrane permeability compared to methoxy .
4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride (CAS 647014-45-7)
- Molecular Formula: C₁₁H₁₄BrClFNO
- Key Differences : Fluorine at the 4-position instead of methoxy.
Functional Group Modifications
4-Piperidinylmethyl 2-phenylacetate Hydrochloride (CAS 1220037-50-2)
- Molecular Formula: C₁₄H₂₀ClNO₂
- Key Differences : Phenylacetate ester replaces the bromomethoxyphenyl ether.
- Impact : The ester group increases susceptibility to hydrolysis, reducing stability in aqueous environments. This contrasts with the ether’s resistance to hydrolysis, making the target compound more suitable for prolonged biological activity .
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents | logP* | Solubility (HCl Salt) |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₉BrClNO₂† | ~375.7 | 2-Bromo, 4-methoxy | ~2.8 | High |
| 2-Chloro-5-methylphenyl analog (883517-49-5) | C₁₃H₁₈ClNO | 239.75 | 2-Chloro, 5-methyl | ~2.2 | Moderate |
| 4-Bromo-2-isopropylphenoxy analog (1219982-85-0) | C₁₆H₂₃BrClNO | 360.7 | 4-Bromo, 2-isopropyl, ethyl linker | ~3.5 | Moderate |
| 4-(2-Bromo-4-fluorophenoxy) analog (647014-45-7) | C₁₁H₁₄BrClFNO | 335.6 | 2-Bromo, 4-fluoro | ~2.5 | High |
*Estimated using fragment-based methods. †Hypothesized based on structural analogs.
Biological Activity
2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of neurological disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.65 g/mol. Its structure features a piperidine ring connected to a brominated methoxyphenyl group, which enhances its biological activity through specific receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of bromine and methoxy groups is believed to enhance binding affinity, influencing neurotransmitter pathways and receptor-ligand interactions. Preliminary studies suggest that the compound may exhibit neuroprotective properties, making it a candidate for further investigation in treating neurodegenerative diseases.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that the compound can inhibit neuronal apoptosis and promote cell survival in models of oxidative stress, suggesting potential applications in conditions like Alzheimer's disease and other neurodegenerative disorders.
Interaction with Receptors
The compound has been evaluated for its binding affinity to various receptors, including acetylcholine receptors. Its structural characteristics allow it to selectively interact with these targets, potentially leading to unique therapeutic outcomes. This includes modulation of cholinergic signaling pathways, which are critical in cognitive function and memory .
Case Studies and Experimental Data
Several studies have been conducted to assess the biological activity of this compound:
- Neuroprotective Studies : In one study, the compound was shown to reduce cell death in cultured neurons exposed to toxic agents, indicating its potential as a neuroprotective agent.
- Receptor Binding Assays : Binding affinity assays demonstrated that the compound interacts significantly with muscarinic acetylcholine receptors, which are implicated in cognitive processes.
| Study Type | Findings |
|---|---|
| Neuroprotection | Reduced neuronal apoptosis under oxidative stress conditions |
| Receptor Interaction | High binding affinity for muscarinic acetylcholine receptors |
Applications in Medicine
The potential applications of this compound extend beyond neurological disorders. It is being explored for:
- Analgesic Properties : Investigations into its pain-relieving effects are ongoing.
- Anti-inflammatory Effects : Preliminary data suggest it may modulate inflammatory pathways, offering potential for treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving esterification, halogenation, and etherification. For example, ethyl 2-(2-bromo-4-methoxyphenyl)acetate derivatives are synthesized using brominated intermediates under controlled conditions (e.g., −78°C for ketone formation, THF as solvent, and column chromatography for purification) . Key parameters include temperature control, reagent stoichiometry, and purification techniques (e.g., silica gel chromatography). Optimization may involve adjusting reaction times or using alternative catalysts to improve yields.
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use X-ray crystallography (via SHELX software for refinement ) or NMR spectroscopy to confirm molecular geometry. Cross-reference spectral data (e.g., H/C NMR, HRMS) with computational models or databases like NIST Chemistry WebBook for validation . For crystalline derivatives, single-crystal diffraction can resolve bond angles and stereochemistry.
Advanced Research Questions
Q. What experimental strategies can address contradictory data in the compound’s G-quadruplex binding efficacy?
- Methodological Answer : If biophysical assays (e.g., fluorescence titration, circular dichroism) yield conflicting results, perform thermodynamic studies (e.g., isothermal titration calorimetry) to quantify binding constants. Validate via structure-activity relationship (SAR) analysis by modifying the piperidinylmethyl or methoxyphenyl moieties and comparing stabilization effects on c-myc/c-Kit G-quadruplexes . Use molecular docking (e.g., AutoDock Vina) to model interactions and identify critical binding motifs.
Q. How can computational methods guide the design of derivatives with enhanced dual-target activity?
- Methodological Answer : Conduct virtual screening of piperidinylmethyl ether derivatives using tools like Schrödinger Suite or GROMACS. Prioritize compounds with high predicted affinity for both c-myc and c-Kit G-quadruplexes. Validate hits via molecular dynamics simulations to assess stability of ligand-DNA complexes over time . Pair computational predictions with in vitro assays (e.g., FRET melting assays) to confirm activity.
Q. What analytical techniques resolve discrepancies in synthetic yields reported across studies?
- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) can identify optimal conditions. For example, if yields differ in esterification steps (e.g., ethyl 2-(2-bromo-4-methoxyphenyl)acetate synthesis), compare protocols using anhydrous ethanol vs. dichloromethane and evaluate purity via HPLC . Document side products (e.g., brominated byproducts) using LC-MS to refine purification workflows.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
